6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of hydrazine derivatives with appropriate nitriles to form the triazole ring.
Pyridazine Ring Construction: The triazole intermediate is then reacted with suitable diketones or their equivalents to construct the pyridazine ring.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism by which 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol exerts its effects involves:
Molecular Targets: It targets enzymes such as kinases, which are crucial for cell signaling and proliferation.
Pathways Involved: The compound inhibits pathways like the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b]pyridazine
- 6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-c]pyridazine
Uniqueness
6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-10-5-3-2-4-8(10)9-6-7-11-13-14-12(18)16(11)15-9/h2-7H,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEXDRPDPJLBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=NNC3=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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